Cyclohexyl methanesulfonate Cyclohexyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 16156-56-2
VCID: VC21031016
InChI: InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3
SMILES: CS(=O)(=O)OC1CCCCC1
Molecular Formula: C7H14O3S
Molecular Weight: 178.25 g/mol

Cyclohexyl methanesulfonate

CAS No.: 16156-56-2

Cat. No.: VC21031016

Molecular Formula: C7H14O3S

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl methanesulfonate - 16156-56-2

Specification

CAS No. 16156-56-2
Molecular Formula C7H14O3S
Molecular Weight 178.25 g/mol
IUPAC Name cyclohexyl methanesulfonate
Standard InChI InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Standard InChI Key KOGOBKOHQTZGIS-UHFFFAOYSA-N
SMILES CS(=O)(=O)OC1CCCCC1
Canonical SMILES CS(=O)(=O)OC1CCCCC1

Introduction

Chemical Properties and Structure

Physical Properties

Synthesis Methods and Pathways

Standard Synthetic Routes

The synthesis of cyclohexyl methanesulfonate typically proceeds through the reaction of cyclohexanol with methanesulfonyl chloride (also known as mesyl chloride) in the presence of a base such as triethylamine . This reaction represents a common esterification process where the hydroxyl group of cyclohexanol is converted to a methanesulfonate ester. The general reaction can be represented as:

Cyclohexanol + Methanesulfonyl chloride → Cyclohexyl methanesulfonate + HCl

The triethylamine serves to neutralize the hydrochloric acid formed during the reaction, preventing side reactions and facilitating the formation of the desired product. This synthetic approach is widely used due to its relative simplicity and effectiveness in producing methanesulfonate esters.

Alternative Synthesis Methods

While the direct esterification of cyclohexanol represents the most common synthetic route, alternative methods may also be employed depending on specific requirements or starting materials. These alternatives might include transesterification reactions or other approaches that circumvent certain limitations of the standard method. The choice of synthesis route often depends on factors such as availability of starting materials, required purity of the final product, scale of production, and compatibility with other functional groups that might be present in more complex molecular frameworks.

Challenges in Synthesis

Research indicates that steric factors can significantly influence the efficiency of methanesulfonate formation. For example, studies on 2-(tert-butyl) cyclohexyl methanesulfonate reported relatively low yields (23%), attributed to steric hindrance from the bulky neighboring tert-butyl group . This observation suggests that the synthesis of cyclohexyl methanesulfonate may be affected by similar steric considerations, particularly when the cyclohexyl ring bears additional substituents that might interfere with the approach of the methanesulfonyl chloride reagent.

Applications and Reactivity

Role as a Leaving Group

Cyclohexyl methanesulfonate finds its primary application as an effective leaving group in nucleophilic substitution reactions. The methanesulfonate group (mesylate) efficiently delocalizes negative charge between its three oxygen atoms, making it an excellent leaving group in organic synthesis . This property enables a wide range of transformations where the methanesulfonate group is displaced by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Organic Synthesis Applications

Biological Activities and Implications

Interactions with Biological Systems

While specific information about the biological activity of cyclohexyl methanesulfonate itself is limited in the provided search results, related methanesulfonate compounds have demonstrated interactions with biological systems, particularly with DNA. For instance, some methanesulfonates have been reported to induce DNA alkylation, leading to alterations in DNA structure and function. This property suggests potential implications in studies related to mutagenesis and carcinogenesis, although more specific research on cyclohexyl methanesulfonate would be needed to establish its particular biological profile.

Current Research and Future Directions

Recent Advances in Methanesulfonate Chemistry

Current research in the field of methanesulfonate chemistry continues to explore new applications and methodologies for compounds like cyclohexyl methanesulfonate. Advances in synthetic methods aim to improve yields, enhance stereoselectivity, and develop more environmentally friendly approaches to producing these valuable intermediates. Additionally, researchers are investigating the potential of methanesulfonate compounds in novel reaction types and as components of catalytic systems.

Structure-Activity Relationship Studies

Structure-activity relationship studies involving methanesulfonate compounds represent an important area of research, particularly in the context of their potential biological activities. By examining how structural modifications affect the reactivity and biological properties of these compounds, researchers can develop more effective reagents for specific applications. Such studies might involve systematic variations in the cyclohexyl ring structure or modifications to the methanesulfonate group itself.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator